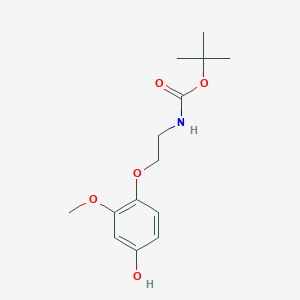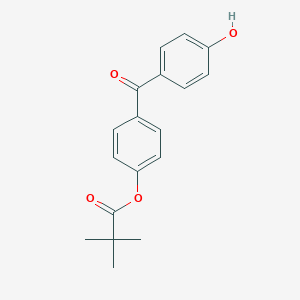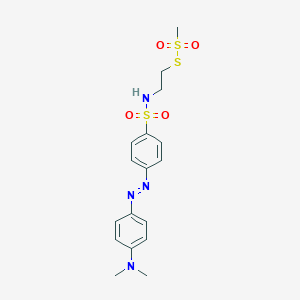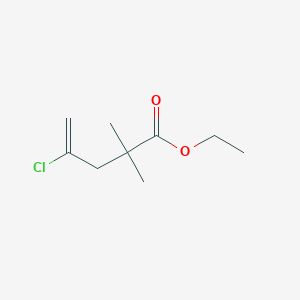
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine
Overview
Description
Synthesis Analysis
The synthesis of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine and related compounds often involves the use of tert-butoxycarbonyl (Boc) groups as protective groups for functional groups in organic synthesis. For instance, ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) has been utilized as an efficient coupling reagent for racemization-free esterification, thioesterification, amidation reactions, and peptide synthesis, demonstrating the versatility of Boc-protected intermediates in facilitating complex organic reactions (Thalluri et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of compounds containing the tert-butoxycarbonyl moiety reveals critical insights into their reactivity and stability. For example, the thermal decomposition of methacrylate polymers containing the tert-butoxycarbonyl moiety has been investigated, showing the deprotection process of the Boc group at around 200°C, which is a key consideration in the synthesis and application of Boc-protected compounds (Jing et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives are diverse and include directed lithiation, which allows for the introduction of substituents into the molecule, demonstrating the compound's reactivity and potential for modification (Smith et al., 2013). Additionally, the tert-butoxycarbonyl group's role as a protective group in N-tert-butoxycarbonylation reactions highlights its significance in synthetic organic chemistry, enabling the selective protection and deprotection of amino groups in complex molecules (Heydari et al., 2007).
Scientific Research Applications
Polymer Materials Chemistry : The tert-butoxycarbonyl (BOC) group, a component of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine, is frequently used in organic synthesis and polymer materials chemistry. It serves as a protective group for functional elements in polymers. A study by Jing, Suzuki, and Matsumoto (2019) demonstrated the use of a BOC group in the radical polymerization of 2-(tert-butoxycarbonyloxy)ethyl methacrylate (BHEMA) and its copolymerizations, highlighting the group's utility in creating various polymer structures with controlled thermal decomposition behavior (Jing, Suzuki, & Matsumoto, 2019).
Antioxidant Activity in Organic Compounds : The N-boc group, present in this compound, is used in synthesizing chiral organotellurium compounds, which display significant antioxidant properties. Revanna et al. (2016) synthesized chiral peptides containing N-boc that exhibited considerable inhibition against DPPH radicals, indicating their potential as effective antioxidants (Revanna, Panchangam, Bhanu, & Doddavenkatanna, 2016).
N-tert-Butoxycarbonylation in Organic Synthesis : N-tert-butoxycarbonylation, a process involving the N-tert-Boc group, is crucial in organic synthesis for protecting amines. Heydari et al. (2007) highlighted the efficiency of this process in creating N-Boc derivatives of amines, which are essential in peptide synthesis and show resistance to racemization and various chemical attacks (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Catalysis and Peptide Synthesis : The Boc group is instrumental in catalysis and peptide synthesis, as demonstrated by Thalluri et al. (2013). They reported the use of ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) as a coupling reagent for various synthesis reactions, including peptides, highlighting the group's versatility in organic and peptide synthesis (Thalluri, Nadimpally, Chakravarty, Paul, & Mandal, 2013).
Biological Activity of Antioxidants : A study by Denz and Llaurado (1957) explored the biological activity of antioxidants, including compounds with structures similar to this compound. Their research focused on understanding the effects of these antioxidants on sodium and potassium balance in rabbits (Denz & Llaurado, 1957).
properties
IUPAC Name |
tert-butyl N-[2-(4-hydroxy-2-methoxyphenoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-14(2,3)20-13(17)15-7-8-19-11-6-5-10(16)9-12(11)18-4/h5-6,9,16H,7-8H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRQFYQWGDXZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402154 | |
| Record name | N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887353-54-0 | |
| Record name | Carbamic acid, [2-(4-hydroxy-2-methoxyphenoxy)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887353-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-1-[4-[2-(N,N-Dimethylamino)ethoxy]phenyl]-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene](/img/structure/B16099.png)
![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B16100.png)



![8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B16108.png)





![2-[5-[[2-[[Bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid](/img/structure/B16127.png)

